N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic heterocyclic compound featuring a tetrahydroquinazolinone core fused with a pyrazole moiety and linked to a 3-chlorophenylacetamide group. This structure combines multiple pharmacophoric elements:
- Tetrahydroquinazolinone: A bicyclic system known for kinase inhibition and anticancer activity.
- 3-Chlorophenylacetamide: A halogenated aromatic group that enhances lipophilicity and target binding.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13-10-14(2)27(25-13)21-24-18-9-4-3-8-17(18)20(29)26(21)12-19(28)23-16-7-5-6-15(22)11-16/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHVYOZPEYFPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H15ClN4O3
- Molecular Weight : 322.7469 g/mol
- CAS Number : 957492-22-7
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds, including those similar to this compound, demonstrate significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .
Antimicrobial Activity
The compound's structure suggests it may also possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference Drug Zone (mm) |
|---|---|---|
| S. aureus | 15 | 20 |
| E. coli | 18 | 22 |
In these studies, compounds derived from pyrazoles demonstrated notable inhibition zones comparable to standard antibiotics like ciprofloxacin .
The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis pathways. For instance:
- Aurora-A Kinase Inhibition : Similar compounds have shown inhibition of Aurora-A kinase activity with IC50 values as low as 0.067 µM .
Case Studies
- Study on Anticancer Properties : A recent study synthesized various pyrazole derivatives and screened them against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antitumor activity.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazole derivatives found that compounds with chlorosubstituents had enhanced antibacterial activity against E. coli and S. aureus compared to their non-chloro counterparts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related molecules. Below is an analysis of key analogs, emphasizing substituent effects and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to the 4-chlorophenyl in 6m, as meta-substitution often alters steric and electronic interactions . The pyrazole ring (vs.
Hydrogen-Bonding and Crystal Packing :
- Triazole-containing analogs (6m, 7a) exhibit strong C=O and –NH IR peaks, suggesting robust hydrogen-bonding networks. The target compound’s pyrazole may form weaker hydrogen bonds but could stabilize crystal lattices via C–H···π interactions .
Spectral and Computational Insights :
- HRMS data for 6m ([M+H]⁺: 393.1112) aligns with its molecular formula (C21H18ClN4O2), emphasizing the utility of mass spectrometry in validating synthetic outcomes . Similar methodologies would apply to the target compound.
Software in Structural Analysis :
- Tools like SHELXL (used for small-molecule refinement) and graph-set analysis (for hydrogen-bond patterns) are critical for elucidating the crystallographic behavior of such compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition, coupling, and condensation. For example:
- Step 1 : Formation of the tetrahydroquinazolinone core via cyclization of substituted amines and carbonyl precursors under reflux conditions.
- Step 2 : Introduction of the 3,5-dimethylpyrazole group via nucleophilic substitution or 1,3-dipolar cycloaddition (e.g., using azide-alkyne click chemistry) .
- Step 3 : Acetamide linkage formation using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane with triethylamine as a base .
- Key Considerations : Reaction temperature (e.g., 273 K for EDCl-mediated coupling) and pH are critical for yield optimization .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, NH at ~3291 cm⁻¹) .
- NMR Spectroscopy : 1H NMR resolves proton environments (e.g., aromatic protons at δ 7.42–7.58 ppm, NH signals at δ 10.10–13.30 ppm) .
- X-ray Crystallography : Determines 3D conformation, including dihedral angles (e.g., 80.70° between amide and dichlorophenyl groups) and hydrogen-bonding patterns (R₂²(10) dimers) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer : Initial screening includes:
- Enzyme Inhibition Assays : Target kinases or proteases due to the pyrazole and quinazolinone motifs .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to assess substituent effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?
- Methodological Answer :
- Parameter Screening : Use design-of-experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. dichloromethane), catalyst loading, and temperature .
- Mechanistic Insights : Monitor intermediates via LC-MS to identify side reactions (e.g., hydrolysis of the acetamide group under acidic conditions) .
- Case Study : EDCl-mediated coupling in achieved 72% yield at 273 K, but higher temperatures led to byproduct formation .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., pyrazole-quinazolinone alignment with hinge regions) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. How do steric and electronic effects of substituents influence biological activity?
- Methodological Answer :
- Steric Effects : Bulkier groups (e.g., 3,5-dimethylpyrazole) may reduce binding to shallow active sites, as seen in crystallographic data .
- Electronic Effects : Electron-withdrawing Cl on the phenyl ring increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in proteases) .
- Case Study : Replacement of 4-chlorophenyl with 4-fluorophenyl in analogs reduced activity by 40%, highlighting halogen importance .
Q. How can contradictory data on compound stability in aqueous media be resolved?
- Methodological Answer :
- Stability Studies : Perform HPLC under varied pH (2–9) and temperature (25–37°C) to identify degradation pathways (e.g., hydrolysis of the tetrahydroquinazolinone ring) .
- Comparative Analysis : Contrast with structurally stable analogs (e.g., ’s pyrido[3,2-d]pyrimidine derivative) to pinpoint labile motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
